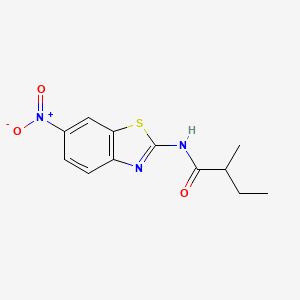
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide is an organic compound with the molecular formula C12H16N2O4. This compound is characterized by the presence of a methoxy group, a nitro group, and an amide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide typically involves the acetylation of 4-methoxy-2-nitroaniline. This process can be carried out using acetic anhydride in the presence of a solvent such as acetic acid. The reaction is usually conducted at room temperature for an extended period to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-amino-2-nitrophenyl-3-methylbutanamide.
Reduction: The major product is 4-methoxy-2-aminophenyl-3-methylbutanamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxy-3-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a butanamide group.
4-methoxy-2-nitroacetanilide: Another structurally similar compound with different functional groups.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it valuable for various research applications .
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)6-12(15)13-10-5-4-9(18-3)7-11(10)14(16)17/h4-5,7-8H,6H2,1-3H3,(H,13,15) |
Clave InChI |
FONCSEJJZXIMPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)


![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
![1-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14938088.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B14938096.png)
![1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938103.png)

![N-heptyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14938110.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14938129.png)

![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B14938141.png)
![N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B14938146.png)
